molecular formula C9H6N2O3 B2413298 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1014630-44-4

2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2413298
CAS No.: 1014630-44-4
M. Wt: 190.158
InChI Key: KERAMLGZDKJKHL-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring, an oxazole ring, and a carboxylic acid group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of 2-(Pyridin-2-yl)acetic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate oxazole ring, followed by carboxylation to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the pyridine ring to produce amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or oxazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides can be employed.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Amines and other reduced forms of the pyridine ring.

  • Substitution: Substituted pyridines and oxazoles.

Scientific Research Applications

2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to its combination of functional groups and structural features. Similar compounds include:

  • 2-(Pyridin-2-yl)acetic acid: Lacks the oxazole ring.

  • 1,3-Oxazole-4-carboxylic acid: Lacks the pyridine ring.

  • Pyridine derivatives: May lack the oxazole and carboxylic acid groups.

Properties

IUPAC Name

2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERAMLGZDKJKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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